

# An In-depth Technical Guide to trans-3-Hexenoic Acid

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## Compound of Interest

Compound Name: *trans-3-Hexenoic acid*

Cat. No.: B074230

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## Core Identification: CAS Number and Synonyms

- CAS Number: 1577-18-0[1][2][3][4][5]
- Synonyms: (E)-Hex-3-enoic acid, (E)-3-Hexenoic acid, trans-Hex-3-enoic acid, 3(E)-hexenoic acid, (3E)-3-Hexenoic acid, 3-Hexenoic acid, (3E)-.[4][6][7][8]

## Quantitative Data Summary

This section summarizes the key physicochemical and spectral data for **trans-3-Hexenoic acid** in a structured format for easy reference and comparison.

### Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	[2][3][5]
Molecular Weight	114.14 g/mol	[2][3][5][8]
Appearance	Colorless to light yellow/orange clear liquid	[1][3]
Density	0.963 g/mL at 25 °C	[9]
Melting Point	11-12 °C	[9]
Boiling Point	118-119 °C at 22 mmHg; 224-225 °C (lit.)	[9]
Flash Point	113 °C (closed cup)	[9]
Refractive Index	n <sub>20</sub> /D 1.44 (lit.)	[9]
Solubility	Slightly soluble in water; soluble in organic solvents.	

**Table 2: Spectral Data**

Spectrum Type	Key Peaks/Shifts (ppm or cm <sup>-1</sup> )	Source
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 10.4 (br s, 1H), 5.63 (m, 1H), 5.51 (m, 1H), 3.07 (d, 2H), 2.06 (m, 2H), 0.99 (t, 3H)	[3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Data available in spectral databases.	[7]
IR (liquid film)	Data available in spectral databases.	[7][8]
Mass Spectrometry (EI)	m/z (%): 41 (100), 55 (77.2), 60 (44.2), 39 (39.3), 27 (31.1), 42 (31.1), 29 (28.9)	

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **trans-3-Hexenoic acid** and its application in the synthesis of other important chemical entities.

### Synthesis of trans-3-Hexenoic Acid

A common method for the synthesis of **trans-3-Hexenoic acid** involves the reaction of butyraldehyde and malonic acid with triethanolamine as a catalyst. This method is advantageous due to its mild reaction conditions and high yield without solvent residue.

Materials:

- Butyraldehyde
- Malonic acid
- Triethanolamine
- Nitrogen gas
- Standard laboratory glassware (beaker, dropping funnel, reaction flask with stirrer, oil-water separator, condenser)
- Heating mantle
- Vacuum distillation apparatus

Procedure:

- Preparation of the Mixed Solution: In a beaker, uniformly mix and stir triethanolamine and malonic acid. The proportion can range from 1:3 to 3:1.
- Dropping Reaction: In a reaction flask equipped with a stirrer, dropping funnel, and an oil-water separator connected to a condenser, add butyraldehyde. Protect the butyraldehyde by charging the flask with nitrogen gas.
- Heat the butyraldehyde to a temperature between 60-100 °C.

- Stir the butyraldehyde and slowly add the mixed solution dropwise from the dropping funnel. The reaction time is typically 2-4 hours.
- During the reaction, water produced is removed azeotropically and separated using the oil-water separator.
- Fractionation: After the reaction is complete, remove the unreacted butyraldehyde and any low-boiling fractions through fractionation.
- The final product, **trans-3-Hexenoic acid**, is then obtained by evaporation.

## Application in the Synthesis of Tesamorelin

**trans-3-Hexenoic acid** is a crucial component of Tesamorelin, a synthetic analogue of growth hormone-releasing hormone (GHRH). The **trans-3-hexenoic acid** group is attached to the N-terminus of the 44-amino acid peptide, which enhances the stability and prolongs the half-life of the drug by making it more resistant to enzymatic degradation.[2][9] The synthesis of Tesamorelin is typically achieved through solid-phase peptide synthesis (SPPS).

General Methodology for Tesamorelin Synthesis (incorporating **trans-3-Hexenoic acid**):

- **Resin Preparation:** An appropriate resin, such as Rink Amide AM or Rink Amide MBHA resin, is used as the solid support. The resin is swelled in a suitable solvent like dichloromethane (DCM).
- **Amino Acid Coupling:** The 44 amino acids of the GHRH sequence are sequentially coupled to the resin. Each amino acid is protected with an Fmoc group at the N-terminus and a side-chain protecting group where necessary. The coupling is facilitated by a coupling agent (e.g., HBTU/HOBt). After each coupling step, the Fmoc group is removed to allow for the next amino acid to be added.
- **trans-3-Hexenoic Acid Coupling:** Once the full 44-amino acid peptide chain is assembled on the resin, **trans-3-hexenoic acid** is coupled to the N-terminal tyrosine residue. This is also performed using a coupling agent to activate the carboxylic acid.
- **Cleavage and Deprotection:** The completed Tesamorelin peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail

(e.g., trifluoroacetic acid-based).

- Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity Tesamorelin.

## Application in the Synthesis of endo-Brevicomin

**trans-3-Hexenoic acid** serves as a starting material for the synthesis of endo-brevicomin, an insect pheromone. The synthesis involves the initial reduction of the carboxylic acid to the corresponding alcohol, trans-3-hexen-1-ol.

### Step 1: Reduction of **trans-3-Hexenoic Acid** to trans-3-Hexen-1-ol

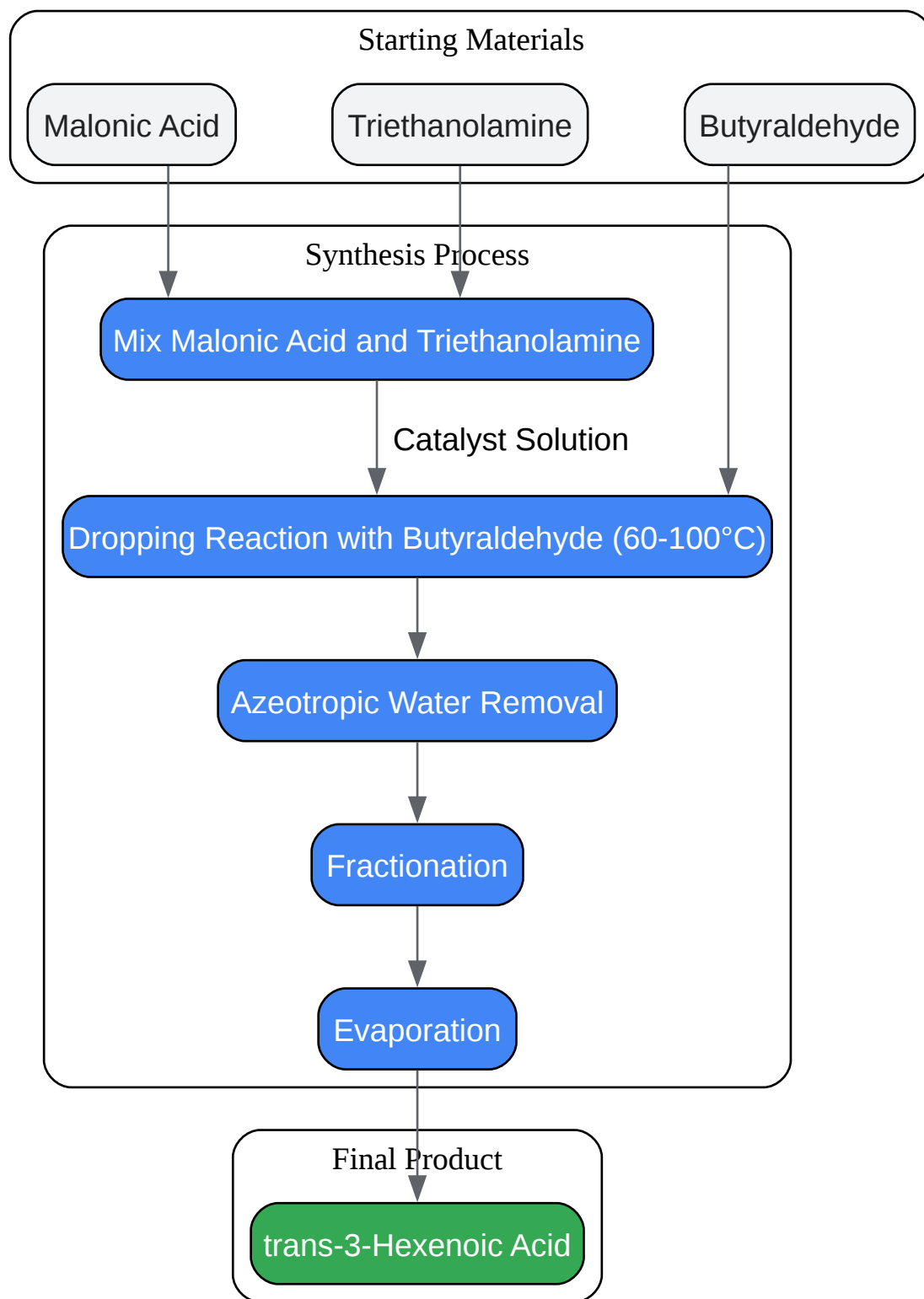
- Reaction: The carboxylic acid group of **trans-3-Hexenoic acid** is reduced to a primary alcohol. This can be achieved using a suitable reducing agent such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).
- General Procedure (Inferred):
  - In a flame-dried flask under an inert atmosphere, a solution of **trans-3-Hexenoic acid** in an anhydrous solvent is prepared.
  - The solution is cooled in an ice bath, and a solution of the reducing agent is added slowly.
  - The reaction is stirred until completion (monitored by TLC).
  - The reaction is carefully quenched, and the product is extracted and purified to yield trans-3-hexen-1-ol.

### Step 2: Synthesis of endo-Brevicomin from trans-3-Hexen-1-ol

- The synthesis of endo-brevicomin from trans-3-hexen-1-ol involves several subsequent steps which are documented in the literature, often involving Sharpless asymmetric epoxidation or other stereoselective reactions to form the characteristic bicyclic ketal structure of the pheromone.

## Visualizations: Pathways and Workflows

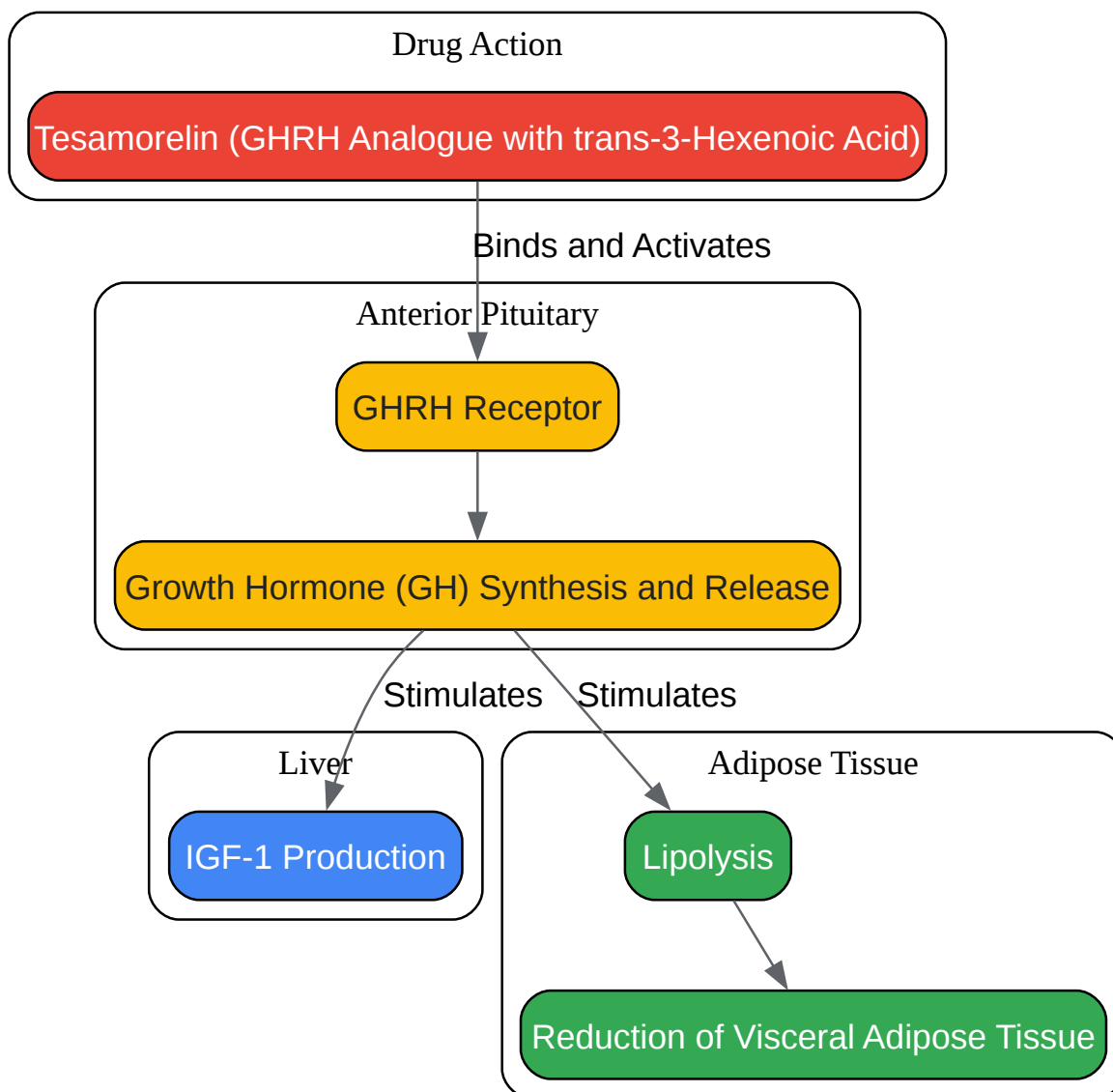
## Synthesis Workflow of trans-3-Hexenoic Acid



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Caption: Workflow for the synthesis of **trans-3-Hexenoic acid**.

## Signaling Pathway of Tesamorelin



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Caption: Signaling pathway of Tesamorelin.

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